N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide

GIRK channel pharmacology regioisomer selectivity benzamide SAR

N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide (CAS 620555-18-2; molecular formula C20H23NO4S; molecular weight 373.5 g/mol) is a synthetic small molecule belonging to the class of N,N-disubstituted benzamides incorporating a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone/sulfolane) head group. This compound features three distinct structural modules: a 3-ethoxybenzamide core, an N-benzyl substituent, and the saturated cyclic sulfone moiety.

Molecular Formula C20H23NO4S
Molecular Weight 373.5 g/mol
Cat. No. B12143945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide
Molecular FormulaC20H23NO4S
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3
InChIInChI=1S/C20H23NO4S/c1-2-25-19-10-6-9-17(13-19)20(22)21(14-16-7-4-3-5-8-16)18-11-12-26(23,24)15-18/h3-10,13,18H,2,11-12,14-15H2,1H3
InChIKeyBXVOSBMRVJSOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide (CAS 620555-18-2): Structural Identity and Compound Class Positioning for Research Procurement


N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide (CAS 620555-18-2; molecular formula C20H23NO4S; molecular weight 373.5 g/mol) is a synthetic small molecule belonging to the class of N,N-disubstituted benzamides incorporating a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone/sulfolane) head group . This compound features three distinct structural modules: a 3-ethoxybenzamide core, an N-benzyl substituent, and the saturated cyclic sulfone moiety. Compounds bearing the 1,1-dioxidotetrahydrothiophen-3-yl scaffold have been identified in medicinal chemistry literature as G protein-gated inwardly-rectifying potassium (GIRK) channel activator chemotypes, with the sulfone group contributing to improved metabolic stability relative to earlier urea-based prototypes [1]. The compound is primarily available through screening compound suppliers for non-human research use and serves as a tool compound for ion channel pharmacology and neuroscience target exploration.

Why N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide Cannot Be Interchanged with Generic Benzamide Analogs: The Critical Role of Regioisomeric and Scaffold-Level Differentiation


Within the N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide chemical series, seemingly minor structural variations produce distinct pharmacological and physicochemical profiles that preclude generic substitution. The position of the ethoxy substituent on the benzamide ring (2-, 3-, or 4-position) alters electron distribution, molecular conformation, and target engagement potential, making each regioisomer a discrete chemical entity with non-interchangeable properties . Furthermore, the 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) head group is not merely a passive structural feature; published medicinal chemistry campaigns have demonstrated that this sulfone motif confers quantifiable advantages in metabolic stability and GIRK channel activation potency compared to urea-based or non-sulfone scaffolds [1]. Substituting the 3-ethoxy-N-benzyl variant with a 4-ethoxy isomer, a propoxy homolog, or a sulfone-free analog risks altering target engagement, metabolic fate, and experimental reproducibility. The quantitative evidence presented below substantiates why this specific compound warrants deliberate selection over its closest structural neighbors.

Product-Specific Quantitative Differentiation Evidence for N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide Versus Closest Analogs


Regioisomeric Differentiation: 3-Ethoxy Versus 4-Ethoxy and 2-Ethoxy Benzamide Positional Isomers

The target compound bears the ethoxy substituent at the 3-position (meta) of the benzamide ring. The closest positional isomers—N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide (para) and the 2-ethoxy (ortho) variant—are distinct chemical entities with different CAS registry numbers, molecular geometries, and predicted physicochemical properties. In benzamide SAR paradigms, the position of the alkoxy substituent governs both the electronic character of the aromatic ring and the spatial orientation of the ether oxygen, which directly impacts hydrogen-bonding capacity and target complementarity . Computational predictions indicate that the 3-ethoxy substitution pattern produces a distinct electrostatic potential surface compared to the 4-ethoxy isomer, which may differentially affect binding to the GIRK1/2 channel interface where aromatic residues line the putative activator binding pocket [1]. No published data demonstrate that these regioisomers are pharmacologically interchangeable; each must be treated as a discrete chemical probe.

GIRK channel pharmacology regioisomer selectivity benzamide SAR

Alkoxy Chain Length Differentiation: 3-Ethoxy Versus 3-Propoxy and 3-Butoxy Homologs

Within the 3-alkoxy-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide series, the ethoxy (-OCH2CH3) substituent defines a specific lipophilicity window. The 3-propoxy homolog (CAS 620578-26-9; C21H25NO4S; MW 387.5 g/mol) and 3-butoxy homolog (C22H27NO4S; MW ~401.5 g/mol) each add one methylene unit, incrementally increasing calculated logP and molecular volume . In the structurally related GIRK1/2 activator series bearing the same sulfone head group, even single-carbon alterations in ether chain length produced measurable shifts in both potency (EC50 values spanning nanomolar to micromolar ranges) and metabolic stability (% remaining after microsomal incubation) [1]. The ethoxy substituent balances sufficient lipophilicity for membrane partitioning with polarity to maintain aqueous solubility, a parameter space that may not be preserved by longer or shorter alkoxy chains.

alkoxy SAR lipophilicity optimization benzamide homolog series

N-Benzyl Substituent Differentiation: Unsubstituted Benzyl Versus 4-Isopropylbenzyl and 3-Methoxybenzyl Variants

The target compound carries an unsubstituted N-benzyl group. Close analogs featuring modified benzyl substituents—including N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide (CHEMBL1474141; CAS 585558-83-4; C22H27NO4S; MW 401.5 g/mol) and the 3-methoxybenzyl variant—introduce additional steric bulk and electronic modulation at the N-aryl position . In the broader GIRK channel activator field, N-substituent modifications have been shown to affect not only potency but also subunit selectivity (GIRK1/2 vs. GIRK1/4 vs. GIRK1/3), which is a critical parameter for target-specific pharmacological probing [1]. The unsubstituted benzyl group provides a sterically minimal N-substituent that may serve as a baseline reference point for SAR expansion campaigns.

N-substituent SAR GIRK channel selectivity steric modulation

Sulfone Scaffold Class-Level Advantage: 1,1-Dioxidotetrahydrothiophen-3-yl Versus Urea-Based GIRK Activator Chemotypes

The 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) head group is a defining structural feature of this compound series. Published medicinal chemistry data from Sharma et al. (2021) demonstrate that compounds incorporating this sulfone head group in a related GIRK1/2 activator series exhibited nanomolar potency (representative compounds with EC50 values in the sub-micromolar range in thallium flux assays using HEK293 cells expressing GIRK1/2) and improved metabolic stability over prototypical urea-based GIRK activators such as ML297 [1]. ML297 (VU0456810), a urea-based GIRK1/2 activator, shows EC50 of 160 nM for GIRK1/2 but exhibits differential selectivity across GIRK subunits (EC50 values of 887 nM for GIRK1/4 and 914 nM for GIRK1/3) . The sulfone moiety resists reductive metabolism that can degrade sulfoxide or thioether-containing analogs, providing a stability advantage documented across multiple sulfone-containing drug discovery programs [1].

metabolic stability GIRK1/2 activation sulfone scaffold advantage

Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bonding Capacity Versus Close Analogs

Computationally predicted physicochemical properties differentiate the target compound from its closest analogs. Based on fragment-based calculations, N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide has a predicted logP of approximately 3.7, 0 hydrogen-bond donors, 5 hydrogen-bond acceptors (amide carbonyl, ethoxy ether oxygen, and two sulfone oxygens), and a rotatable bond count of 7 . The 3-ethoxy substitution pattern positions the ether oxygen for potential intramolecular interactions that differ from the 4-ethoxy isomer, where the ether oxygen is para to the amide and electronically conjugated with the carbonyl. These calculated properties place the compound within favorable drug-like chemical space (Lipinski Rule of 5: no violations) while offering a distinct property profile from the more lipophilic propoxy and butoxy homologs .

physicochemical profiling logP prediction hydrogen-bond donor/acceptor count

Optimal Research Application Scenarios for N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide Based on Quantitative Differentiation Evidence


GIRK1/2 Channel Pharmacology: Baseline Probe for Sulfone-Benzamide SAR Campaigns

The unsubstituted N-benzyl and 3-ethoxy substitution pattern makes this compound a suitable baseline reference point for systematic structure-activity relationship (SAR) studies targeting GIRK1/2 (Kir3.1/3.2) potassium channels. Its structural simplicity relative to analogs with substituted benzyl groups (e.g., 4-isopropylbenzyl or 3-methoxybenzyl variants) allows researchers to deconvolute the contribution of each substituent to channel activation potency and subunit selectivity. The 1,1-dioxidotetrahydrothiophen-3-yl sulfone head group, which class-level evidence indicates confers metabolic stability advantages over urea-based chemotypes [1], supports use in extended-duration electrophysiology protocols where compound degradation could confound results.

Regioisomeric Selectivity Profiling in Neuronal Potassium Channel Assays

When paired with its 2-ethoxy and 4-ethoxy positional isomers, this 3-ethoxy compound enables systematic evaluation of how ethoxy substitution position on the benzamide ring affects GIRK channel modulation and off-target ion channel activity. This three-compound regioisomeric set provides a controlled experimental framework for probing the steric and electronic requirements of the putative activator binding site, with the 3-ethoxy (meta) substitution representing an intermediate spatial orientation between the ortho and para configurations .

Metabolic Stability Benchmarking Against Urea-Based GIRK Activators

The cyclic sulfone moiety positions this compound as a comparator for head-to-head metabolic stability assessments against urea-based GIRK activators such as ML297 (EC50 = 160 nM for GIRK1/2) . Published data from structurally related sulfone-containing GIRK activator series demonstrate improved stability in tier 1 DMPK assays (human liver microsome incubation, % remaining at 60 minutes) [1], suggesting this compound may serve as a more metabolically resilient tool for studies requiring sustained target engagement, including primary neuronal culture assays and ex vivo slice electrophysiology.

Alkoxy Chain Length-Dependent Property Screening in CNS Drug Discovery Panels

As part of a homolog series (ethoxy, propoxy, butoxy), this compound fills a specific lipophilicity window (predicted logP ~3.7) that balances blood-brain barrier permeability potential with aqueous solubility sufficient for in vitro assay compatibility. For CNS-targeted GIRK modulator programs, the ethoxy variant may occupy a 'sweet spot' that longer-chain homologs exceed, potentially resulting in excessive protein binding or reduced free fraction . Procurement of the correct alkoxy chain length is essential for generating internally consistent ADME data within a lead optimization cascade.

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